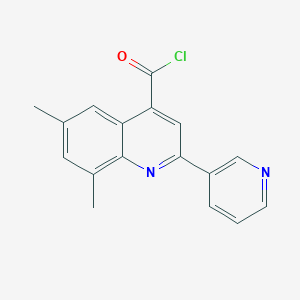

6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

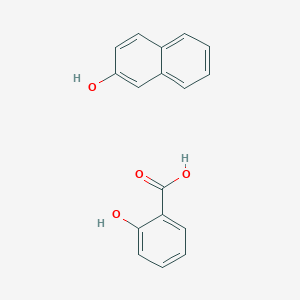

6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is a heterocyclic compound with the molecular formula C17H14Cl2N2O. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes both pyridine and quinoline moieties, making it a valuable building block in synthetic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride typically involves multiple steps. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

Introduction of Pyridine Moiety: The pyridine ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable pyridine boronic acid derivative.

Chlorination: The carbonyl group is then chlorinated using thionyl chloride (SOCl2) to form the carbonyl chloride derivative.

Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6,8-Dimethyl-2-pyridin-3-ylchinolin-4-carbonylchlorid-Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Carbonylchloridgruppe ist sehr reaktiv und kann nukleophile Substitutionsreaktionen mit Aminen, Alkoholen und Thiolen eingehen, um jeweils Amide, Ester und Thioester zu bilden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Kupplungsreaktionen: Der Pyridin- und Chinolinring können an Kupplungsreaktionen, wie beispielsweise Suzuki-Miyaura- und Heck-Reaktionen, teilnehmen.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Amine, Alkohole und Thiole in Gegenwart einer Base (z. B. Triethylamin) werden üblicherweise verwendet.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Hauptsächlich gebildete Produkte

Amide: Durch Reaktion mit Aminen gebildet.

Ester: Durch Reaktion mit Alkoholen gebildet.

Thioester: Durch Reaktion mit Thiolen gebildet.

Wissenschaftliche Forschungsanwendungen

6,8-Dimethyl-2-pyridin-3-ylchinolin-4-carbonylchlorid-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Für sein Potenzial als Ligand in biochemischen Assays untersucht.

Medizin: Für seine potenziellen therapeutischen Eigenschaften, darunter Antikrebs- und entzündungshemmende Wirkungen, untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und Katalysatoren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 6,8-Dimethyl-2-pyridin-3-ylchinolin-4-carbonylchlorid-Hydrochlorid beruht hauptsächlich auf seiner Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. So kann sie beispielsweise bestimmte Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, was zu Antikrebswirkungen führt. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren .

Wirkmechanismus

The mechanism of action of 6,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6,8-Dimethyl-2-pyridin-3-ylchinolin-4-carbonsäure: Ähnliche Struktur, jedoch mit einer Carbonsäuregruppe anstelle eines Carbonylchlorids.

6,8-Dimethyl-2-pyridin-3-ylchinolin-4-carbonylbromid: Ähnliche Struktur, jedoch mit einer Bromidgruppe anstelle eines Chlorids.

Einzigartigkeit

6,8-Dimethyl-2-pyridin-3-ylchinolin-4-carbonylchlorid-Hydrochlorid ist aufgrund seiner spezifischen Kombination von Pyridin- und Chinolinringen sowie der reaktiven Carbonylchloridgruppe einzigartig. Diese Kombination ermöglicht eine breite Palette von chemischen Modifikationen und Anwendungen, was sie zu einer vielseitigen Verbindung in Forschung und Entwicklung macht .

Eigenschaften

Molekularformel |

C17H13ClN2O |

|---|---|

Molekulargewicht |

296.7 g/mol |

IUPAC-Name |

6,8-dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride |

InChI |

InChI=1S/C17H13ClN2O/c1-10-6-11(2)16-13(7-10)14(17(18)21)8-15(20-16)12-4-3-5-19-9-12/h3-9H,1-2H3 |

InChI-Schlüssel |

JNTRWWNGTLZHSC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Z)-3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12347077.png)

![7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12347079.png)

![Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate](/img/structure/B12347087.png)

![methyl 3-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12347097.png)

![(3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12347118.png)

![4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B12347122.png)